N-(2,4-dimethylphenyl)-3-methylbenzamide
Description
IUPAC Nomenclature and Molecular Configuration
The systematic IUPAC nomenclature for this compound is N-(2,4-dimethylphenyl)-3-methylbenzamide, which precisely describes its structural architecture. The molecular configuration features a benzamide core structure where the carbonyl-containing benzoyl ring bears a methyl substituent at the meta position (position 3), while the nitrogen-linked aniline ring contains two methyl groups at the ortho (position 2) and para (position 4) positions relative to the nitrogen atom. The canonical SMILES representation of the compound is documented as O=C(NC1=CC=C(C)C=C1C)C2=CC=CC(C)=C2, providing a detailed linear notation of its molecular connectivity.
The molecular formula C₁₆H₁₇NO indicates the presence of 16 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 239.31 g/mol. The InChI representation, InChI=1S/C16H17NO/c1-11-5-4-6-14(10-11)16(18)17-15-8-7-12(2)9-13(15)3/h4-10H,1-3H3,(H,17,18), provides a standardized method for describing the compound's structure and connectivity. This particular substitution pattern creates a unique electronic environment that influences both the physical properties and chemical reactivity of the molecule compared to unsubstituted benzamide or other methylated derivatives.
The three-dimensional molecular architecture of this compound is characterized by the spatial arrangement of the two aromatic rings connected through the amide linkage. The presence of methyl substituents at specific positions creates steric interactions that can influence the preferred conformational states of the molecule. The ortho-methyl group on the aniline ring (position 2) is particularly significant as it can create steric hindrance with the amide hydrogen, potentially affecting the overall molecular geometry and intermolecular hydrogen bonding patterns.
Crystallographic Studies and X-ray Diffraction Analysis
While specific crystallographic data for this compound are limited in the available literature, extensive structural analysis has been conducted on closely related compounds, particularly N-(2,4-dimethylphenyl)-4-methylbenzamide, which provides valuable insights into the expected crystallographic behavior of the target compound. The crystallographic studies of the 4-methyl isomer reveal that the compound crystallizes with the N-H and C=O bonds in an anti configuration to each other, a characteristic feature commonly observed in benzamide derivatives.
The crystal structure analysis of N-(2,4-dimethylphenyl)-4-methylbenzamide shows that the two benzene rings form a dihedral angle of 75.8(1)°, indicating a significantly twisted molecular conformation. The amide group exhibits notable deviation from planarity with respect to both aromatic rings, being twisted by 28.1(3)° and 76.3(2)° out of the planes of the 4-methylphenyl and 2,4-dimethylphenyl rings, respectively. These geometric parameters suggest that similar conformational characteristics would be expected for this compound, with potential variations due to the different position of the methyl substituent on the benzoyl ring.
The intermolecular interactions in the crystal lattice of related compounds are dominated by N-H···O hydrogen bonds, which link the molecules into chain-like arrangements. For N-(2,4-dimethylphenyl)-4-methylbenzamide, these hydrogen bonds create molecular chains running along the c-axis of the crystal structure. The crystal studied exhibited hemihedral twinning with a twin law resulting from a twofold rotation about the a-axis, indicating the complexity of the crystal packing arrangement. These crystallographic features provide important baseline data for predicting the solid-state behavior of this compound and understanding how the different position of the methyl group might affect crystal packing and intermolecular interactions.
Conformational Analysis Through Computational Modeling
Computational modeling studies of benzamide derivatives have revealed that the conformational preferences of these molecules are strongly influenced by the position and nature of substituents on both aromatic rings. The anti arrangement of N-H and C=O bonds, consistently observed in experimental structures, represents the thermodynamically favored conformation for most benzamide derivatives. This conformational preference is attributed to the minimization of steric interactions and optimal alignment of molecular orbitals.
The rotational barriers around the C-N amide bond play a crucial role in determining the accessible conformational space of this compound. Computational analyses of related compounds suggest that the partial double-bond character of the amide C-N linkage restricts rotation, with energy barriers typically ranging from 15-20 kcal/mol for simple benzamide derivatives. The presence of methyl substituents, particularly the ortho-methyl group on the aniline ring, can introduce additional steric constraints that further influence conformational preferences.
Density functional theory (DFT) calculations on similar methylated benzamides have shown that the preferred dihedral angles between aromatic rings are significantly affected by substitution patterns. The 3-methyl substitution on the benzoyl ring in the target compound is expected to create different steric and electronic effects compared to the 4-methyl isomer, potentially resulting in altered preferred conformations. Electronic effects of methyl substituents, including their electron-donating properties and influence on aromatic ring electron density, also contribute to conformational stability through modulation of π-π interactions and dipole moments.
The computational modeling approach also provides insights into vibrational frequencies and normal modes of the molecule, which are essential for interpreting spectroscopic data and understanding dynamic behavior in solution and solid states. Theoretical calculations predict that the stretching frequencies of the amide C=O and N-H bonds will be sensitive to the substitution pattern and molecular conformation, providing valuable benchmarks for experimental vibrational spectroscopic studies.
Comparative Structural Analysis With Benzamide Derivatives
A comprehensive comparison of this compound with other benzamide derivatives reveals significant structure-dependent variations in molecular geometry and crystal packing. The related compound N-(2,4-dimethylphenyl)-4-methylbenzamide exhibits a dihedral angle of 75.8(1)° between the aromatic rings, which is characteristic of highly twisted conformations observed in disubstituted aniline derivatives. In contrast, N-(3,4-dimethylphenyl)-4-methylbenzamide crystallizes with two independent molecules in the asymmetric unit, showing dihedral angles of 52.6(1)° and 10.5(1)° respectively, demonstrating the dramatic effect of methyl group positioning on molecular conformation.
The comparative analysis extends to the amide group orientation relative to the aromatic rings. In N-(2,4-dimethylphenyl)-4-methylbenzamide, the amide group is twisted by 28.1(3)° and 76.3(2)° out of the planes of the respective aromatic rings. Similar twisted arrangements are observed in N-(3,4-dimethylphenyl)-4-methylbenzamide, where the central amide group forms dihedral angles of 22.2(2)° and 31.2(1)° with the benzoyl ring, and 30.6(1)° and 25.5(1)° with the disubstituted phenyl ring in the two independent molecules. These variations highlight the sensitivity of amide orientation to substitution patterns and crystal packing forces.
| Compound | Dihedral Angle (°) | Amide Twist (°) | Crystal System | Hydrogen Bonding Pattern |
|---|---|---|---|---|
| N-(2,4-dimethylphenyl)-4-methylbenzamide | 75.8(1) | 28.1(3), 76.3(2) | Not specified | N-H···O chains along c-axis |
| N-(3,4-dimethylphenyl)-4-methylbenzamide | 52.6(1), 10.5(1) | 22.2(2)-31.2(1) | Triclinic | N-H···O chains along b-axis |
| N-(2,4-dimethylphenyl)-2-methylbenzamide | 4.9(3) | 61.3(3), 58.3(3) | Not specified | N-H···O chains along b-axis |
The hydrogen bonding patterns also show systematic variations depending on the substitution pattern. While most benzamide derivatives form N-H···O hydrogen bonds linking molecules into chain structures, the specific crystallographic direction of these chains varies. N-(2,4-dimethylphenyl)-4-methylbenzamide forms chains along the c-axis, while N-(3,4-dimethylphenyl)-4-methylbenzamide and N-(2,4-dimethylphenyl)-2-methylbenzamide form chains along the b-axis. These differences in hydrogen bonding directionality reflect the influence of methyl group positioning on crystal packing optimization.
The analysis of N-H bond conformations relative to methyl substituents reveals additional structural insights. In N-(3,4-dimethylphenyl)-4-methylbenzamide, the conformation of the N-H bond is anti to the meta-methyl substituent in one independent molecule and syn in the other. This conformational diversity within a single crystal structure demonstrates the delicate balance between steric interactions and crystal packing forces. For this compound, similar conformational preferences would be expected, with the 3-methyl substitution on the benzoyl ring providing a different steric environment compared to the 4-methyl isomer.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-11-5-4-6-14(10-11)16(18)17-15-8-7-12(2)9-13(15)3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
ULCHWXGDMMMMPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
N-(2,4-dimethylphenyl)-3-methylbenzamide has been investigated for its potential as an anticancer agent. In a study aimed at enhancing the potency of certain compounds, derivatives of this amide were synthesized and tested against cancer cell lines. The results indicated that modifications to the structure can significantly increase efficacy. For instance, one derivative showed over 25-fold improvement in potency compared to its parent compound MX69, targeting proteins like MDM2 and XIAP which are crucial in cancer cell survival .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for determining the viability of this compound as a therapeutic agent. The findings suggest that while some derivatives exhibit promising biological activity, their pharmacokinetic profiles may limit their clinical applicability .
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
this compound can be effectively separated and analyzed using HPLC techniques. A specific reverse-phase HPLC method has been developed for its analysis, employing a mobile phase of acetonitrile and water with phosphoric acid. This method allows for the detection and quantification of the compound in complex mixtures, making it valuable for quality control in pharmaceutical formulations .
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |
| Column Type | Newcrom R1 HPLC |
| Particle Size | 3 µm |
| Application | Pharmacokinetics |
Case Study 1: Anticancer Efficacy
In a recent study focusing on the modification of benzamide derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cells. The study demonstrated that certain structural modifications led to enhanced apoptosis in cancer cells compared to unmodified compounds .
Case Study 2: Analytical Method Development
Another research effort involved developing an HPLC method for analyzing this compound in pharmaceutical preparations. The method was validated for specificity, linearity, accuracy, and precision, proving effective for routine quality control .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Crystallographic Properties
The position of substituents on the benzamide and aniline rings significantly affects molecular conformation and intermolecular interactions. For example:
- N-(2,6-Dimethylphenyl)-3-methylbenzamide (): A positional isomer of the target compound, with methyl groups at positions 2 and 6 on the aniline ring. XRD analysis reveals a dihedral angle of 73.3° between the aromatic rings, compared to ~80° in N-(2,4-dimethylphenyl)-3-methylbenzamide. The antiperiplanar (anti) conformation of the amide group (N–H and C=O) is conserved, but steric hindrance from 2,6-dimethyl substitution reduces planarity, impacting packing efficiency .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Incorporates a hydroxyl group in the amine substituent. This introduces hydrogen-bonding capabilities, enabling N,O-bidentate coordination in metal-catalyzed reactions. The crystal structure shows intramolecular O–H⋯O interactions absent in the target compound .
Table 1: Structural Comparison of Selected Benzamide Derivatives
| Compound Name | Substituents (Aniline Ring) | Substituents (Benzamide Ring) | Dihedral Angle (°) | Key Interactions |
|---|---|---|---|---|
| This compound | 2,4-dimethyl | 3-methyl | ~80 | N–H⋯O (intermolecular) |
| N-(2,6-Dimethylphenyl)-3-methylbenzamide | 2,6-dimethyl | 3-methyl | 73.3 | N–H⋯O (intermolecular) |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 2-hydroxy, 1,1-dimethyl | 3-methyl | 68.5 | O–H⋯O (intramolecular) |
Table 2: Functional and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | C₁₇H₁₉NO | 253.34 | 86–87* | Agrochemical precursors |
| Amitraz | C₁₉H₂₃N₃ | 293.41 | 86–87 | Acaricide |
| 4-Methoxy-N-(3-methylphenyl)benzamide | C₁₅H₁₅NO₂ | 241.29 | Not reported | Pharmaceutical research |
| N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | C₁₆H₁₁Cl₂N₃OS | 364.25 | Not reported | Antimicrobial agents |
*Predicted based on analog data ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-3-methylbenzamide, and how can reaction parameters be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling 3-methylbenzoic acid derivatives with 2,4-dimethylaniline. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
- Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) to minimize side reactions.
- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield improvements (60–85%) are achievable by adjusting stoichiometry and reaction time .
Q. How can the crystal structure of this compound be resolved using X-ray crystallography?
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (size > 0.1 mm, no twinning).
- Refinement Tools : Employ SHELXL for structure refinement, leveraging its robust algorithms for handling displacement parameters and hydrogen bonding networks . Validate geometry using PLATON (e.g., check for R-factor convergence < 5%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 269).
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1540 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be systematically addressed?
- Experimental Design :
- Standardize assays (e.g., broth microdilution for MIC values against S. aureus or E. coli).
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
- Data Analysis : Use dose-response curves (IC50/EC50) and statistical validation (e.g., ANOVA, p < 0.05). Reproducibility across ≥3 independent trials is critical .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinases).
- Pharmacophore Modeling : Identify critical moieties (amide group, methyl substituents) for target engagement .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How can degradation pathways and stability be analyzed under environmental stress conditions?
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (H2O2).
- Analytical Tools :
- HPLC-MS : Identify degradation products (e.g., hydrolyzed amide forming carboxylic acid).
- TGA/DSC : Assess thermal stability (decomposition onset >200°C) .
Q. What crystallographic software tools beyond SHELX are suitable for analyzing polymorphism or co-crystals?
- WinGX : Integrate SHELX with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
- Mercury (CCDC) : Analyze packing diagrams and void spaces for polymorph screening .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported solubility data across solvents?
- Method : Conduct equilibrium solubility studies (shake-flask method) in PBS (pH 7.4), DMSO, and ethanol.
- Analysis : Compare with Hansen solubility parameters (δD, δP, δH) and use partial least squares (PLS) regression to model solvent effects .
Q. What validation criteria ensure structural accuracy in crystallographic studies?
- Checklist :
- R-Factors : R1 < 0.05 for high-resolution (<1.0 Å) data.
- ADP Validation : Anisotropic displacement parameters (ADPs) for non-H atoms.
- PLATON Alerts : Address outliers in bond lengths/angles and torsional angles .
Methodological Tables
| Parameter | Synthetic Optimization | Biological Assay |
|---|---|---|
| Reaction Temperature | 0–25°C (amide coupling) | 37°C (microbial growth) |
| Key Reagents | EDCI/DMAP, 2,4-dimethylaniline | Mueller-Hinton broth, DMSO |
| Analytical Tool | HPLC (C18 column, 254 nm) | Microplate reader (OD600 nm) |
| Computational Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Ligand-protein docking | |
| GROMACS | MD simulations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
